molecular formula C15H17N3O2 B5402142 1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea

1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B5402142
M. Wt: 271.31 g/mol
InChI Key: SZQWOTQULIEYHZ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as a methyl group on the pyridinyl ring

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-methyl-2-aminopyridine. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group. Common reagents for these reactions include halides and nucleophiles such as thiols or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.

    Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea can be compared with other urea derivatives, such as:

    1-(2-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(2-Methoxy-5-methylphenyl)-3-(2-methylpyridin-3-yl)urea: Has a different substitution pattern on the pyridinyl ring, potentially leading to different interactions with molecular targets.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-6-7-13(20-3)12(9-10)17-15(19)18-14-11(2)5-4-8-16-14/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQWOTQULIEYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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